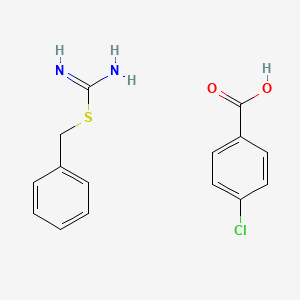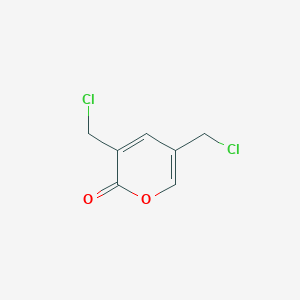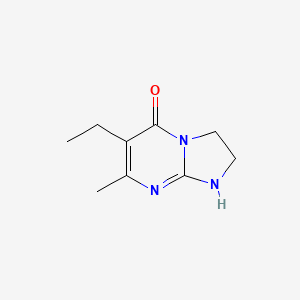![molecular formula C9H11NO2 B14494814 Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate CAS No. 64741-24-8](/img/structure/B14494814.png)
Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-azabicyclo[220]hex-5-en-3-ylidene)acetate is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate typically involves the reaction of 2-azabicyclo[2.2.0]hex-5-en-3-one with ethyl acetate under specific conditions. One method involves irradiating a solution of 2-hydroxypyridine in deionized water using 300 nm light bulbs at 25-30°C for several days. The solvent is then removed by rotary evaporation, and the product is purified by column chromatography using a petroleum ether and ethyl acetate mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like m-chloroperoxybenzoic acid to form epoxides.
Reduction: Reduction reactions to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of epoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A similar bicyclic compound with a different ring structure.
3-Methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione: Another bicyclic compound with different substituents.
Uniqueness
Ethyl (2-azabicyclo[220]hex-5-en-3-ylidene)acetate is unique due to its specific bicyclic structure and the presence of an ethyl ester group
Propriétés
Numéro CAS |
64741-24-8 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
ethyl 2-(2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)5-8-6-3-4-7(6)10-8/h3-7,10H,2H2,1H3 |
Clé InChI |
FHXPBCLOVOLROP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1C2C=CC2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


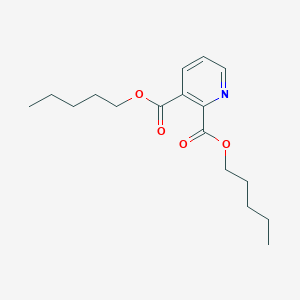
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)

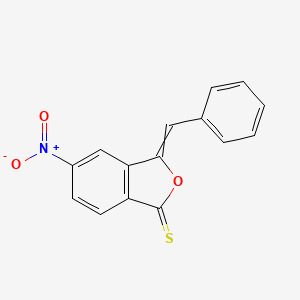
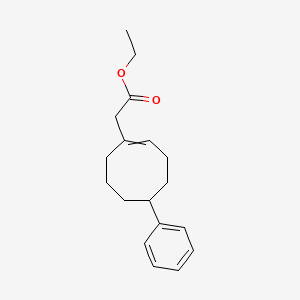
![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
